N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide
Description
N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclopentanecarbonyl moiety, and a piperidinylacetamide structure
Properties
IUPAC Name |
N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O2/c1-13(24)22-15-6-10-23(11-7-15)18(25)19(8-2-3-9-19)16-5-4-14(20)12-17(16)21/h4-5,12,15H,2-3,6-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXSIRQJCLRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)C2(CCCC2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperidine with 2,4-difluorophenylcyclopentanecarbonyl chloride under basic conditions, followed by the introduction of the acetamide group through a subsequent reaction with acetic anhydride. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinylacetamide derivatives and difluorophenyl-containing molecules. Examples include:
- N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]methylamide
- N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]propionamide
Uniqueness
What sets N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluorophenyl group enhances its stability and potential biological activity, while the piperidinylacetamide structure allows for versatile chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
